molecular formula C11H15N B12653688 2-(Hex-5-enyl)pyridine CAS No. 71532-23-5

2-(Hex-5-enyl)pyridine

Cat. No.: B12653688
CAS No.: 71532-23-5
M. Wt: 161.24 g/mol
InChI Key: ZYORITKNDAIZAN-UHFFFAOYSA-N
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Description

2-(Hex-5-enyl)pyridine is a pyridine derivative featuring a six-carbon alkenyl chain substituted at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-enyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-5-enyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through distillation or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 2-(Hex-5-enyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hex-5-enylpiperidine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Hex-5-enylpiperidine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(Hex-5-enyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hex-5-enyl)pyridine involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity. The hex-5-enyl group may interact with hydrophobic regions of biological membranes, influencing membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hex-5-enyl substituent distinguishes 2-(Hex-5-enyl)pyridine from other pyridine derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Notable Properties
This compound* C₁₁H₁₅N ~161.24 Not reported Hex-5-enyl (alkenyl) Hypothesized lower melting point due to alkenyl chain flexibility
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 Not reported Chloromethyl High reactivity; irritant properties
2-Fluoro-5-(methylthio)pyridine C₆H₆FNS 143.18 Not reported Fluoro, methylthio Electron-withdrawing groups enhance stability
2-(5-Methylhexyl)pyridine C₁₂H₁₇N 175.27 Not reported 5-Methylhexyl (alkyl) Higher hydrophobicity due to alkyl chain

*Hypothetical data inferred from structural analogs.

Key Observations :

  • Substituent Effects : The alkenyl group in this compound likely reduces crystallinity compared to halogenated analogs (e.g., 2-Fluoro-5-(methylthio)pyridine), leading to lower melting points .
  • Reactivity : Unlike 2-(Chloromethyl)pyridine hydrochloride, which undergoes nucleophilic substitution, the alkenyl group may participate in cycloaddition or polymerization reactions .

Stability and Reactivity

  • Stability : The electron-deficient pyridine ring stabilizes adjacent substituents. However, the alkenyl group may render this compound susceptible to oxidation or isomerization under acidic/light conditions, similar to other unsaturated compounds .
  • Solubility : Predicted to be less polar than halogenated analogs (e.g., 2-Fluoro-5-(methylthio)pyridine), favoring organic solvents like dichloromethane or THF .

Properties

CAS No.

71532-23-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-hex-5-enylpyridine

InChI

InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2

InChI Key

ZYORITKNDAIZAN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC=CC=N1

Origin of Product

United States

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